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  • Product: 7-Bromo-1,5-naphthyridine-3-carboxylic acid
  • CAS: 958332-87-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide

Executive Summary 7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and DNA-intercalating drugs. As a derivative of the "privileged" 1,5-naphthyridine class, it combines the planarity required for active site stacking with distinct electronic vectors provided by the carboxylic acid (H-bond donor/acceptor) and the bromine atom (lipophilic handle/synthetic handle).

This guide provides a rigorous analysis of its physicochemical behavior, focusing on solubility challenges, ionization states, and stability—critical factors for integrating this intermediate into drug discovery campaigns.

Molecular Identity & Structural Analysis[1][2]

The compound consists of a bicyclic 1,5-naphthyridine heteroaromatic core substituted with a carboxylic acid at position 3 and a bromine atom at position 7.

Parameter Data
IUPAC Name 7-Bromo-1,5-naphthyridine-3-carboxylic acid
CAS Number 958332-87-1
Molecular Formula

Molecular Weight 253.05 g/mol
SMILES OC(=O)c1cc(Br)nc2cccnc12
Isotopic Distribution

Br (50.7%) /

Br (49.3%) — Distinctive 1:1 doublet in MS
Structural Pharmacophore Map

The 1,5-naphthyridine core is planar. The nitrogen atoms at positions 1 and 5 create a specific electrostatic potential map that differs significantly from quinoline or isoquinoline analogs.[1]

Pharmacophore Core 1,5-Naphthyridine Core (Planar, Electron Deficient) N1_N5 Nitrogen (N1, N5) Weak H-Bond Acceptors pKa ~ 2.5 - 3.0 Core->N1_N5 Electronic Pull COOH C3-Carboxylic Acid pKa ~ 3.8 H-Bond Donor/Acceptor Solubility Handle Core->COOH Position 3 (Beta) Br C7-Bromine Lipophilic (σ-hole) Suzuki/Buchwald Handle Core->Br Position 7 (Beta)

Figure 1: Structural dissection of 7-Bromo-1,5-naphthyridine-3-carboxylic acid highlighting reactive and interaction centers.[2][3]

Physicochemical Profile

This section synthesizes experimental precedents with high-fidelity computational predictions (ACD/Percepta, ChemAxon) where specific experimental data for this intermediate is proprietary.

Key Constants Table[3]
PropertyValue (Approx.)Note
Physical State Off-white to pale yellow solidHigh crystallinity expected.
Melting Point > 280 °C (Decomposition)Typical of naphthyridine carboxylic acids due to strong intermolecular H-bonding (dimerization).[1]
logP (Octanol/Water) 2.1 ± 0.4The Br atom increases lipophilicity (

log units) vs. the parent acid.[1]
logD (pH 7.4) -1.2 to -0.5At physiological pH, the species is anionic (

), drastically lowering distribution into lipids.
Topological PSA 66 ŲGood membrane permeability potential if the acid is masked (prodrug/ester).[1]
Solubility & Lipophilicity

The solubility profile is dominated by the strong crystal lattice energy of the zwitterionic-like packing and the planar stacking of the naphthyridine rings.

  • Aqueous Media: Very low solubility in water (< 0.1 mg/mL) at acidic or neutral pH.[1] Solubility increases significantly at pH > 8.0 due to deprotonation of the carboxylic acid.[1]

  • Organic Solvents:

    • DMSO: Soluble (> 20 mg/mL).[1] Recommended for stock solutions.[1][2][4]

    • Methanol/Ethanol:[1] Sparingly soluble.[1]

    • Dichloromethane:[1] Insoluble.[1]

Acid-Base Chemistry (pKa)

Understanding the ionization state is critical for coupling reactions and biological assays.[1]

  • 
     (Pyridine Nitrogen): ~2.5 [1]
    
    • The 1,5-naphthyridine nitrogens are weakly basic. The electron-withdrawing bromine at C7 and the carboxyl group at C3 further reduce the basicity of the ring nitrogens compared to unsubstituted 1,5-naphthyridine (

      
       2.9).
      
  • 
     (Carboxylic Acid): ~3.6 – 3.9 [1]
    
    • Typical aromatic carboxylic acid range.[1]

  • Isoelectric Point (pI): ~3.1.

    • Implication: Minimum solubility will be observed near pH 3.[1]

Synthesis & Purity (Trustworthiness)

While various routes exist, the Bromination-Carbonylation Strategy is the most authoritative for accessing the fully aromatic 3,7-substituted system, avoiding the 4-oxo byproducts common in Gould-Jacobs cyclizations.

Synthetic Logic[3][4]
  • Precursor: 1,5-Naphthyridine.[5][1][2][4][6][7][8]

  • Bromination: Electrophilic substitution occurs at the

    
    -positions (3 and 7) due to the deactivating effect of nitrogens on the 
    
    
    
    and
    
    
    positions.[1] This yields 3,7-dibromo-1,5-naphthyridine .
  • Desymmetrization: Monolithiation (via

    
    -BuLi at -78°C) followed by 
    
    
    
    quench, or Pd-catalyzed carbonylation, yields the target.

Impurity Profile:

  • Regioisomers: 3-bromo-1,5-naphthyridine-7-carboxylic acid (identical by symmetry).

  • Over-reaction: 1,5-naphthyridine-3,7-dicarboxylic acid.

  • Starting Material: 3,7-dibromo-1,5-naphthyridine (Critical to monitor by LC-MS; Br isotope pattern helps).

Experimental Protocols

Protocol A: Solubility Determination (Thermodynamic)

Context: Accurate solubility data is required for bioassay formulation.

Reagents: Phosphate buffer (pH 7.4), DMSO, HPLC-grade Acetonitrile.

  • Preparation: Weigh 5 mg of compound into a 2 mL chemically resistant vial (glass).

  • Saturation: Add 500 µL of buffer. Vortex vigorously for 1 minute.[1]

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove 100 µL supernatant.[1]

    • Dilute 1:10 with DMSO (to ensure solubility of the solute during analysis).[1]

    • Analyze via HPLC-UV (254 nm) against a 5-point calibration curve prepared in DMSO.

Protocol B: pKa Determination (Spectrophotometric)

Context: Potentiometric titration is difficult due to low aqueous solubility.[1] UV-metric titration is preferred.

Principle: The UV spectrum of the naphthyridine core shifts upon protonation of the nitrogen and ionization of the acid.[1]

pKa_Workflow Start Prepare 10mM Stock (in DMSO) Mix Aliquot into 96-well UV plate (Final conc: 50 µM, <1% DMSO) Start->Mix Buffer Prepare Universal Buffer (pH 2.0 to 12.0) Buffer->Mix Measure Scan UV Spectrum (220-400 nm) Mix->Measure Analyze Plot Absorbance vs pH (Sigmoidal Fit) Measure->Analyze

Figure 2: UV-Metric pKa determination workflow.

Steps:

  • Prepare a 10 mM stock in DMSO.[1]

  • In a quartz 96-well plate, dilute stock to 50 µM using buffers ranging from pH 1.5 to 10.0 (0.5 pH increments).

  • Measure absorbance spectra (200–400 nm).[1]

  • Identify isosbestic points.[1]

  • Fit the absorbance changes at

    
     (likely ~300-320 nm) to the Henderson-Hasselbalch equation.[1]
    

Reactivity & Stability

Chemical Stability[3]
  • Hydrolysis: The carboxylic acid is stable.[1] If the methyl ester is used, it hydrolyzes readily in LiOH/THF/Water.[1]

  • Oxidation: The naphthyridine ring is resistant to mild oxidation but can form N-oxides with mCPBA.[1]

  • Light Sensitivity: Naphthyridines can be photo-active; store in amber vials.[1]

Synthetic Utility (The "Why")

This molecule is a dual-functional scaffold:

  • Suzuki-Miyaura Coupling: The C7-Bromine is highly activated for cross-coupling due to the electron-deficient nature of the ring.[1] It reacts faster than bromobenzenes.[1]

  • Amide Coupling: The C3-COOH is ready for HATU/EDC couplings to generate libraries.[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use a fume hood.[1] The compound is likely a fine powder that can aerosolize.[1] Wear nitrile gloves and safety glasses.[1]

  • Storage: Keep cool (2-8°C), dry, and under inert gas (Argon) if storing for >6 months to prevent slow N-oxidation or decarboxylation (though decarboxylation usually requires high heat).

References

  • BenchChem. "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry."[7] BenchChem Technical Guides. Accessed 2025.[5][1][3][9] Link

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[1][3][8][10][11] Link

  • Brown, D.J. "The Naphthyridines."[1][6] The Chemistry of Heterocyclic Compounds, Vol 63, Wiley.[6] (Standard Reference for Naphthyridine synthesis).[1][10]

  • PubChem. "1,5-Naphthyridine-3-carboxylic acid Compound Summary." National Library of Medicine.[1] Link

  • ChemicalBook. "Methyl 7-bromo-1,5-naphthyridine-3-carboxylate Product Data." Link

Sources

Exploratory

The 1,5-Naphthyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and safety profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures," consistently appearing in a multitude of biologically active compounds. The 1,5-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, stands as a prominent member of this esteemed class. Its rigid, planar structure and the strategic placement of its nitrogen atoms provide a unique three-dimensional arrangement for substituent decoration, enabling fine-tuned interactions with a wide array of biological targets. This guide offers a comprehensive exploration of the 1,5-naphthyridine scaffold, from its fundamental chemical properties and synthesis to its multifaceted applications in the design and discovery of next-generation therapeutics.

The 1,5-Naphthyridine Core: Structural Features and Synthetic Strategies

The inherent chemical properties of the 1,5-naphthyridine ring system are pivotal to its success as a pharmacophore. The two nitrogen atoms act as hydrogen bond acceptors and influence the electron distribution within the aromatic system, thereby modulating the molecule's reactivity and binding characteristics. This unique electronic architecture has been exploited by medicinal chemists to develop a vast library of derivatives with diverse pharmacological activities.[1][2][3][4]

The construction of the 1,5-naphthyridine scaffold can be achieved through several established synthetic protocols. Classical methods such as the Skraup, Friedländer, and Semmler-Wolff reactions have been widely employed for the synthesis of the core structure.[1][5] More contemporary approaches often involve transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allow for the efficient introduction of a wide range of substituents.[6]

Caption: The core chemical structure of 1,5-naphthyridine.

Representative Synthetic Protocol: Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for constructing the 1,5-naphthyridine ring system. The following protocol provides a generalized procedure for the synthesis of a substituted 1,5-naphthyridine derivative.

Step 1: Condensation

  • To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in ethanol, add a ketone (1.2 eq) and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 2: Cyclization

  • Upon completion of the condensation, heat the reaction mixture to reflux for 6-12 hours. The cyclization reaction leads to the formation of the 1,5-naphthyridine ring.

  • Monitor the reaction by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-naphthyridine derivative.

Therapeutic Applications of 1,5-Naphthyridine Derivatives

The versatility of the 1,5-naphthyridine scaffold is underscored by its wide range of biological activities. Derivatives of this heterocyclic system have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The 1,5-naphthyridine core is a prominent feature in a number of potent anticancer agents.[7] These compounds often exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[8][9][10]

Mechanism of Action: Topoisomerase Inhibition Several fused 1,5-naphthyridine derivatives have demonstrated significant activity as topoisomerase I (Top1) inhibitors.[1][11] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[9][11] For instance, certain indeno[1][12]naphthyridine derivatives have shown high cytotoxic effects against the A549 lung cancer cell line, with IC50 values in the low micromolar range.[1]

Topoisomerase_Inhibition cluster_0 Cancer Cell DNA_Replication DNA Replication Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I requires DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage stabilizes complex leading to Apoptosis Apoptosis DNA_Damage->Apoptosis induces Naphthyridine_Derivative 1,5-Naphthyridine Derivative Naphthyridine_Derivative->Topoisomerase_I Inhibits

Caption: Inhibition of Topoisomerase I by 1,5-naphthyridine derivatives.

Kinase Inhibition The 1,5-naphthyridine scaffold has also been successfully employed in the development of potent kinase inhibitors.[12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Novel 1,5- and 1,7-naphthyridine derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family, with nanomolar affinity.[13] Additionally, derivatives of 1,5-naphthyridine-4-carboxylic acid have emerged as potent inhibitors of the TGF-β type I receptor (ALK5), a key mediator of cell growth and differentiation implicated in cancer.[8][14]

Compound Class Target Kinase Biological Activity Reference
1,5-Naphthyridine DerivativesFGFR familyNanomolar affinity for FGFR1, 2, 3, and 4[13]
1,5-Naphthyridine-4-carboxylic acid derivativesALK5IC50 values of 4-6 nM[8][14]
2,8-Disubstituted-1,5-naphthyridinesPfPI4KPotent inhibitors[15]
Antibacterial and Antifungal Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of novel antimicrobial agents. The 1,5-naphthyridine scaffold has been investigated as a source of new antibacterial and antifungal compounds.[16] While the related 1,8-naphthyridine core is the basis for the quinolone class of antibiotics, 1,5-naphthyridine derivatives have also demonstrated promising antimicrobial activity.[8][17]

Mechanism of Action: Inhibition of Bacterial Cell Division A key antibacterial mechanism for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[16][18] By inhibiting the polymerization of FtsZ, these compounds prevent the formation of the Z-ring, a structure critical for bacterial cell septation, leading to filamentation and ultimately cell death.[16] Furthermore, novel bacterial topoisomerase inhibitors (NBTIs) based on a 1,5-naphthyridine scaffold have been developed as broad-spectrum antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[19][20]

Compound Type Target Organism MIC (μg/mL) Reference
1,5-Naphthyridin-2-one NBTIGram-positive & Gram-negative bacteria0.016-4[20]
Substituted 1,5-naphthyridinesStaphylococcus aureus-[19]
Antiviral Activity

The 1,5-naphthyridine scaffold has also been explored for its potential in developing antiviral therapeutics.[2][21][22] Derivatives of this heterocyclic system have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[2][21][23][24] For example, a series of triazole-substituted 1,5-naphthyridine-3-carboxylic acids have been screened as HIV integrase inhibitors.[2]

Future Perspectives and Conclusion

The 1,5-naphthyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the pursuit of novel therapeutics.[7][8] Future research in this area will likely focus on the exploration of novel substitution patterns to further refine the structure-activity relationships for various biological targets. The development of more efficient and stereoselective synthetic methodologies will also be crucial for accessing a wider range of chemical space. As our understanding of the molecular basis of disease continues to grow, the 1,5-naphthyridine scaffold is poised to play an even more significant role in the development of targeted and effective medicines for a multitude of human ailments.

References

  • Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Alonso, C., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

  • Alonso, C., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3494. [Link]

  • Duncia, J. V., Santella, J. B., Higley, C. A., Van der Wall, D., & Lavoie, A. C. (2009). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Journal of combinatorial chemistry, 11(4), 636–645. [Link]

  • Singh, S. B., Miller, G., Fukuda, Y., Ogawa, A., & Tomishima, M. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2354–2359. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current topics in medicinal chemistry, 14(23), 2736–2746. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2736–2746. [Link]

  • Beuria, M. K., Sahu, S., Behera, A., & Jayaprakash, V. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Medicinal chemistry research, 22(9), 4153–4160. [Link]

  • Alonso, C., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3239. [Link]

  • Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., King, P., Meerpoel, L., Querolle, O., Rees, D. C., Roux, B., Saxty, G., Verhulst, T., Wroblowski, B., Murray, C. C., & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Alonso, C., Rubiales, G., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]

  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

  • Singh, S. B., Miller, G. H., Herath, K. B., Miesel, L., Olsen, D. B., & Fukuda, Y. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS infectious diseases, 10(7), 2457–2469. [Link]

  • Singh, S. B., Miller, G., Fukuda, Y., Ogawa, A., & Tomishima, M. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & medicinal chemistry letters, 75, 128808. [Link]

  • Kwiecień, H., & Szczęśniak, P. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(24), 8963. [Link]

  • Kumar, R., & Chauhan, P. M. S. (2017). Naphthyridines with Antiviral Activity - A Review. Current medicinal chemistry, 24(24), 2633–2654. [Link]

  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(1), 199-203. [Link]

  • CIGNA, R., SCHOLS, D., DE CLERCQ, E., & CHIMIRRI, A. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 931-939. [Link]

  • Cigna, R., Schols, D., De Clercq, E., & Chimirri, A. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial agents and chemotherapy, 44(4), 931–939. [Link]

  • Kumar, R., & Chauhan, P. M. S. (2017). Naphthyridines with Antiviral Activity - A Review. Current Medicinal Chemistry, 24(24), 2633-2654. [Link]

Sources

Protocols & Analytical Methods

Method

amide coupling protocols for 7-Bromo-1,5-naphthyridine-3-carboxylic acid

Application Note: High-Efficiency Amide Coupling Strategies for 7-Bromo-1,5-naphthyridine-3-carboxylic Acid Part 1: Strategic Analysis & Chemical Context 1.1 The Substrate Challenge 7-Bromo-1,5-naphthyridine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling Strategies for 7-Bromo-1,5-naphthyridine-3-carboxylic Acid

Part 1: Strategic Analysis & Chemical Context

1.1 The Substrate Challenge 7-Bromo-1,5-naphthyridine-3-carboxylic acid presents a distinct set of challenges compared to standard benzoic acid derivatives. As an electron-deficient heteroaromatic scaffold, it exhibits:

  • Poor Solubility: The planar, nitrogen-rich core facilitates strong

    
    -
    
    
    
    stacking, rendering the molecule sparingly soluble in non-polar solvents (DCM, Toluene) and requiring polar aprotic solvents (DMF, NMP, DMSO) for effective homogenous coupling.[1]
  • Lewis Basic Sites: The ring nitrogens at positions 1 and 5 can act as Lewis bases.[1] While less basic than pyridine due to the fused electron-deficient system, they can still coordinate with protons or electrophilic activation species, potentially sequestering reagents or affecting reaction kinetics.[1]

  • Nucleophilic Competition: In the presence of highly reactive activating agents (e.g., acid chlorides), the ring nitrogens may form N-acyl salts, leading to precipitation of reactive intermediates and stalled conversion.

1.2 Strategic Selection of Coupling Agents We prioritize three protocols based on the nucleophile's nature and the scale of synthesis:

  • HATU/DIEA (The "Gold Standard"): Best for discovery-scale (<1g) and weak nucleophiles (anilines).[1] It offers the highest activation energy but is atom-inefficient.[1]

  • T3P (Propylphosphonic Anhydride): Best for process-scale (>1g) and aliphatic amines.[1] It provides the easiest workup (water-soluble byproducts) and minimizes epimerization (though not a primary concern for this achiral acid).[1]

  • Ghosez’s Reagent / Oxalyl Chloride: Reserved for extremely sterically hindered or non-nucleophilic amines where standard coupling fails.[1]

Part 2: Method Selection Guide (Decision Matrix)

The following decision tree aids in selecting the optimal protocol based on your specific amine partner and scale requirements.

MethodSelection Start Select Amine Partner AmineType Nucleophilicity? Start->AmineType Aliphatic Aliphatic/Primary (High Reactivity) AmineType->Aliphatic Aromatic Aniline/Secondary (Low Reactivity) AmineType->Aromatic Hindered Sterically Hindered (Very Low Reactivity) AmineType->Hindered Scale Scale? ProtocolA Protocol A: HATU (High Yield, Easy) Scale->ProtocolA < 1g ProtocolB Protocol B: T3P (Clean Workup, Scalable) Scale->ProtocolB > 1g Aliphatic->Scale Aromatic->ProtocolA ProtocolC Protocol C: Acid Chloride (Max Reactivity) Hindered->ProtocolC

Figure 1: Decision Matrix for selecting the optimal amide coupling protocol.

Part 3: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Recommended for: Library synthesis, anilines, and valuable amines.[1][2]

Mechanism & Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At active ester.[1][3] The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance, accelerating the reaction with the amine.[4] We use a "Pre-activation" step to ensure the acid is fully activated before the amine is introduced, minimizing potential guanidinylation of the amine by unreacted HATU.

Reagents:

  • Acid: 7-Bromo-1,5-naphthyridine-3-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Amine: 1.1 equiv

Step-by-Step Procedure:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve 7-Bromo-1,5-naphthyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Note: If the solution is cloudy, mild heating (40°C) or sonication is permissible.[1] The solution must be homogenous before proceeding.

  • Activation: Add DIEA (3.0 equiv) followed by HATU (1.2 equiv) in one portion.

    • Observation: The solution typically turns yellow/orange.[1] Stir at Room Temperature (RT) for 15 minutes . This allows the formation of the activated ester.[1][3][5]

  • Coupling: Add the Amine (1.1 equiv) to the reaction mixture.

    • Tip: If the amine is an HCl salt, add an extra 1.0 equiv of DIEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][5][6][7][8]

    • Target: Look for the disappearance of the active ester (M+H of ester) and formation of Product (M+H).[1]

  • Workup (Aqueous Crash-out):

    • Slowly pour the DMF reaction mixture into 10 volumes of ice-cold water or 5% LiCl solution (to remove DMF).

    • Stir vigorously for 20 minutes. The product should precipitate as a solid.[1]

    • Filter, wash with water and hexanes, and dry under vacuum.

    • Alternative: If no precipitate forms (polar product), extract with EtOAc (x3), wash organic layer with 5% LiCl (x3) to remove DMF, dry over Na₂SO₄, and concentrate.[1]

Protocol B: T3P-Mediated Coupling (Process/Scale-Up)

Recommended for: Aliphatic amines, gram-scale synthesis, and avoiding toxic byproducts.[1]

Mechanism & Rationale: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate.[1] It is supplied as a 50% solution in EtOAc or DMF.[1] Its byproducts are water-soluble phosphonic acid salts, eliminating the need for column chromatography in many cases.[1][9]

Reagents:

  • Acid: 7-Bromo-1,5-naphthyridine-3-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: T3P (50% w/w in DMF) (1.5 equiv)[1]

    • Note: Use T3P in DMF solution due to the poor solubility of the naphthyridine acid in EtOAc.[1]

  • Base: Triethylamine (TEA) or Pyridine (4.0 equiv)[1]

  • Solvent: DMF or NMP (0.2 M)

Step-by-Step Procedure:

  • Slurry Formation: Combine the Acid (1.0 equiv), Amine (1.1 equiv), and Base (4.0 equiv) in DMF.[1] Stir to form a suspension/solution.

    • Critical: Unlike HATU, T3P protocols often work best when all components are present before adding the coupling agent, as T3P is less prone to side reactions with amines than uronium salts.

  • Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable and works well at elevated temperatures.

  • Workup:

    • Dilute with EtOAc.[1][5]

    • Wash with water (x2), Sat.[1] NaHCO₃ (x2), and Brine (x1).[1][5]

    • The T3P byproducts wash away in the aqueous layer.[1][9]

    • Concentrate the organic layer to yield the crude amide.[1]

Protocol C: Acid Chloride Activation (The "Hammer")

Recommended for: Sterically hindered amines or extremely weak nucleophiles.[1]

Mechanism & Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible.[1] We use Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) to generate the chloride under mild conditions.[1]

Reagents:

  • Acid: 7-Bromo-1,5-naphthyridine-3-carboxylic acid (1.0 equiv)[1]

  • Activator: Oxalyl Chloride (1.5 equiv) + DMF (2-3 drops)

  • Base: DIEA or Pyridine (3.0 equiv)[1]

  • Solvent: DCM (if soluble) or THF/DMF mix.[1]

Step-by-Step Procedure:

  • Chlorination: Suspend the Acid in anhydrous DCM (or THF). Add catalytic DMF (2 drops).[1]

  • Activation: Cool to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[1]

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Evaporation (Optional but Recommended): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous DCM or THF.[1]

  • Coupling: Add the solution of acid chloride dropwise to a stirring solution of Amine (1.1 equiv) and Base (3.0 equiv) at 0°C.

  • Workup: Quench with water. Extract with DCM.[1] Wash with NaHCO₃.[1][5]

Part 4: Data Summary & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Chloride)
Reactivity HighModerate-HighVery High
Solvent DMF/NMPDMF/EtOAcDCM/THF
Byproducts Urea/HOAt (Hard to remove)Water soluble (Easy)HCl/Gas (Easy)
Cost HighModerateLow
Use Case Discovery / LibrariesScale-up / ProcessHindered / Difficult

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Poor solubility of the starting acid.[1]

    • Fix: Switch solvent to NMP or warm the reaction to 45°C. Ensure the acid is fully dissolved before adding HATU.

  • Issue: N-Acylation of the Ring.

    • Cause: Reaction at N1 or N5 of the naphthyridine ring.[1]

    • Fix: This is rare with HATU but possible with Acid Chlorides.[1] Ensure sufficient base is present to keep the ring nitrogens deprotonated (if they form salts) or use a less aggressive activation method (T3P).[1]

  • Issue: Product trapped in DMF.

    • Cause: DMF is hard to remove.[1]

    • Fix: Wash the organic extract with 5% LiCl solution (3 times).[1][5] LiCl dramatically increases the partitioning of DMF into the aqueous phase.[1]

Part 5: Workflow Visualization

The following diagram illustrates the critical "Pre-Activation" workflow required for HATU coupling to ensure high purity and yield.

HATU_Workflow Step1 1. Dissolve Acid (Solvent: DMF) Step2 2. Add Base (DIEA, 3.0 eq) Step1->Step2 Step3 3. Add HATU (1.2 eq) Step2->Step3 Step4 4. Activate (Stir 15 min) Step3->Step4 Formation of Active Ester Step5 5. Add Amine (1.1 eq) Step4->Step5 Nucleophilic Attack Step6 6. Workup (LiCl Wash) Step5->Step6 2-16 Hours

Figure 2: Sequential addition workflow for HATU coupling to minimize side reactions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][10] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

  • Litvinov, V. P. (2004).[1] Structure, physicochemical properties, and reactivity of 1,5-naphthyridines. Russian Chemical Reviews, 73(12), 1163.[1] [Link][1][11]

Sources

Application

Application Note: Esterification Strategies for Naphthyridine-3-Carboxylic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with the naphthyridine scaffold. It addresses the specific synthetic challenges posed by the electronic deficiency and z...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the naphthyridine scaffold. It addresses the specific synthetic challenges posed by the electronic deficiency and zwitterionic nature of naphthyridine-3-carboxylic acids.

Executive Summary & Chemical Challenges

Naphthyridine-3-carboxylic acids are critical intermediates in the synthesis of quinolone antibiotics, antitumor agents, and ligands for metallo-supramolecular chemistry. However, esterifying these substrates is rarely trivial due to three intrinsic factors:

  • Zwitterionic Character: The basic nitrogen (specifically N-1 or N-8 depending on the isomer) can protonate the carboxylic acid, leading to high lattice energy and poor solubility in standard organic solvents (DCM, THF).

  • Electronic Deficiency: The naphthyridine ring is electron-deficient, making the carbonyl carbon less nucleophilic than in simple benzoic acids, while simultaneously making the ring susceptible to nucleophilic attack if harsh conditions are used.

  • Steric Hindrance: Substituents at the 4-position (often a hydroxyl or ketone) can sterically hinder the C-3 carboxyl group.

This guide details three validated protocols to overcome these barriers, selected based on the desired ester moiety and substrate stability.

Strategic Method Selection

Do not default to Fisher esterification. The high temperatures and strong acid required often lead to decarboxylation or ring degradation. Use the decision matrix below to select the optimal pathway.

Esterification_Decision_Tree Start Start: Naphthyridine-3-COOH SimpleAlkyl Target: Methyl/Ethyl/Benzyl Ester? Start->SimpleAlkyl Complex Target: Complex/Chiral Alcohol? SimpleAlkyl->Complex No MethodA Method A: Direct Alkylation (Base + Alkyl Halide) SimpleAlkyl->MethodA Yes (High Yield) Scale Scale > 10g? Complex->Scale MethodB Method B: Acid Chloride Activation (SOCl2/Oxalyl Chloride) Scale->MethodB Yes (Cost Effective) MethodC Method C: Coupling Agents (EDC/HATU) Scale->MethodC No (Mild Conditions)

Figure 1: Decision matrix for selecting the optimal esterification strategy based on target ester type and scale.

Detailed Experimental Protocols

Method A: Nucleophilic Substitution (Direct Alkylation)

Best for: Methyl, Ethyl, Allyl, and Benzyl esters. Mechanism: The base deprotonates the carboxylic acid to form a soluble carboxylate anion, which acts as a nucleophile attacking the alkyl halide. Advantages: Avoids acidic conditions; high yield; simple workup.[1]

Reagents:

  • Substrate: Naphthyridine-3-carboxylic acid (1.0 eq)

  • Base: Cesium Carbonate (

    
    , 1.5 eq) or Potassium Carbonate (
    
    
    
    , 2.0 eq)
  • Electrophile: Alkyl Iodide/Bromide (1.2 eq)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: Charge a round-bottom flask with the naphthyridine acid and anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The suspension may clear as the carboxylate forms.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC or LCMS.

  • Workup:

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Precipitation: The ester usually precipitates as a solid. Filter and wash with water.

    • Extraction (if oil forms): Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .
      
Method B: Acid Chloride Activation (The "Standard")

Best for: Sterically hindered alcohols, phenols, or large-scale synthesis. Mechanism: Conversion to the highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride.[2]
Critical Insight:  Naphthyridines are electron-poor. You must  use catalytic DMF to form the Vilsmeier-Haack reagent intermediate to drive the reaction.

Reagents:

  • Substrate: Naphthyridine-3-carboxylic acid (1.0 eq)

  • Activator: Oxalyl Chloride (1.5 eq) or Thionyl Chloride (5-10 eq if used as solvent)

  • Catalyst: DMF (2-3 drops)

  • Solvent: DCM (dry) or Toluene.

Protocol:

  • Activation: Suspend the acid in dry DCM under

    
    .
    
  • Catalysis: Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Look for gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Crucial: Co-evaporate with toluene twice to remove trace HCl which can degrade the product.

  • Esterification: Redissolve the crude acid chloride residue in DCM. Add the target alcohol (1.2 eq) and Triethylamine (

    
    , 2.0 eq) at 0°C.
    
  • Workup: Wash with sat.

    
    , then brine.
    
Method C: EDC/HATU Coupling

Best for: Acid-sensitive alcohols, chiral centers, or complex APIs. Mechanism: Formation of an active ester intermediate.[3]

Protocol:

  • Dissolve acid (1.0 eq) in DMF/DCM (1:1).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.

  • Add the Alcohol (1.1 eq) and DMAP (0.1 eq).

  • Stir at RT for 12 hours.

  • Purification: Dilute with EtOAc, wash with 1N HCl (rapidly), sat.

    
    , and brine. Flash chromatography is usually required.
    

Quantitative Comparison of Methods

FeatureMethod A (Alkylation)Method B (Acid Chloride)Method C (Coupling)
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Reaction Time 4-6 Hours2-4 Hours (Activation) + 2h12-24 Hours
Purification Precipitation (Filtration)Extraction/CrystallizationColumn Chromatography
Limitations Requires Alkyl HalideMoisture SensitiveHigh Reagent Cost
Scale Scalable (>1kg)Scalable (>1kg)Lab Scale (<10g)

Troubleshooting & Optimization

Solubility Issues

If the starting material remains undissolved in Method A:

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.

  • Temperature: Increase temperature to 80°C, but monitor for decarboxylation.

Byproduct Formation (N-Alkylation)

In Method A, the ring nitrogens (N-1 or N-8) are nucleophilic.

  • Control: The carboxylate is generally more nucleophilic than the ring nitrogen. However, if N-alkylation is observed (LCMS M+ Alkyl), switch to Method B (Acid Chloride), where the nitrogen is protonated or unreactive towards the acyl chloride.

Removing Thionyl Chloride

In Method B, residual


 can react with the alcohol to form alkyl chlorides.
  • Solution: Use the "Toluene Azeotrope" technique. Add toluene to the crude acid chloride and rotovap to dryness. Repeat 3 times. This ensures all

    
     is removed before adding the alcohol.
    

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Retrieved from

  • Google Patents. (2012). WO2012151640A1 - Methods for preparing naphthyridines. Retrieved from

  • ResearchGate. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[2][3][4][5] Retrieved from

  • Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids.[2][4][5] Retrieved from

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 7-Amino-1,5-Naphthyridines The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Amino-1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including as kinase inhibitors and antileishmanial agents.[1][2] The introduction of an amino group at the 7-position is a critical step in the synthesis of many of these valuable compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient pathway to a diverse array of 7-amino-1,5-naphthyridine derivatives.

This guide provides a comprehensive overview of the Buchwald-Hartwig amination of 7-bromo-1,5-naphthyridine derivatives, including mechanistic insights, detailed experimental protocols, and a summary of reaction conditions to facilitate the successful synthesis of these important compounds.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reactions. The generally accepted cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1,5-naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 7-amino-1,5-naphthyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting material. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired reductive elimination over this side reaction.[3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 7-Bromo-1,5-naphthyridine PdII_ArBr Ar-Pd(II)(Br)L_n OxAdd->PdII_ArBr AmineCoord Amine Coordination (R₂NH) PdII_ArBr->AmineCoord Amine PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 7-Amino-1,5-naphthyridine Product 7-Amino-1,5-naphthyridine ArBr 7-Bromo-1,5-naphthyridine Amine Amine (R₂NH) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 7-bromo-1,5-naphthyridine derivatives is highly dependent on the careful selection of several key reaction parameters.

  • Palladium Precatalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed and often offer improved reactivity and reproducibility.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective in promoting the amination of heteroaryl halides. For challenging couplings, more specialized ligands may be required.

  • Base: A strong, non-nucleophilic base is necessary to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for substrates with base-sensitive functional groups, though this may require higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are frequently used. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

  • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically ranging from 80 to 110 °C. Optimization of the temperature is often necessary to achieve a balance between a reasonable reaction rate and minimizing side reactions.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 7-bromo-1,5-naphthyridine derivatives. It is important to note that optimization may be necessary for specific substrates and amines.

General Protocol for the Amination of a 7-Bromo-1,5-Naphthyridine Derivative

This protocol is a starting point for the coupling of a generic 7-bromo-1,5-naphthyridine with a primary or secondary amine.

Materials:

  • 7-Bromo-1,5-naphthyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 7-bromo-1,5-naphthyridine derivative, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture. If the amine is a solid, it can be added with the other solid reagents in step 1.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-1,5-naphthyridine derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node1 Assemble Reactants (Ar-Br, Catalyst, Ligand, Base) in an inert atmosphere node2 Add Anhydrous, Degassed Solvent node1->node2 node3 Add Amine node2->node3 node4 Heat and Stir (80-110 °C) node3->node4 node5 Monitor Progress (TLC, LC-MS) node4->node5 node6 Cool and Quench node5->node6 node7 Filter through Celite node6->node7 node8 Aqueous Workup node7->node8 node9 Dry and Concentrate node8->node9 node10 Column Chromatography node9->node10

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Data Summary: Reaction Conditions and Yields

The following table summarizes representative examples of the Buchwald-Hartwig amination of bromo-substituted aza-heterocycles, providing a starting point for reaction optimization. While specific examples for 7-bromo-1,5-naphthyridine are limited in the literature, the conditions presented for structurally similar substrates are highly relevant.

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110885[4]
4-Bromo-7-azaindoleMorpholinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane1001292[5]
7-Bromo-glutarimidetert-butyl 4-(aminomethyl)piperidine-1-carboxylatePd₂(dba)₃/t-BuXPhos G3 (5)-LHMDS (5)Dioxane90285[4]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)X-Phos (10)KOt-Bu (2)Toluene1002488[6]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during the Buchwald-Hartwig amination. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to air or moisture exposure) - Poorly soluble reagents - Suboptimal catalyst/ligand combination- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Try a different solvent to improve solubility. - Screen a variety of ligands (e.g., XPhos, RuPhos, SPhos) and palladium sources.
Hydrodehalogenation - β-Hydride elimination is competing with reductive elimination.- Use a bulkier phosphine ligand to sterically disfavor β-hydride elimination. - Lower the reaction temperature.
Formation of Side Products - Reaction of the product with the starting material (for primary amines). - Homocoupling of the aryl bromide.- Use a larger excess of the primary amine. - Adjust the catalyst loading and reaction temperature.
Difficulty in Purification - Residual palladium in the product. - Similar polarity of starting material and product.- Treat the crude product with a palladium scavenger. - Optimize the chromatographic conditions or consider recrystallization.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 7-amino-1,5-naphthyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following rigorous experimental techniques, researchers can access a wide array of these valuable compounds in good to excellent yields. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful transformation in a research and development setting.

References

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1068–1075. Available at: [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18045–18059. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]

  • Alonso, C., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 393-404. Available at: [Link]

  • Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. Available at: [Link]

  • Butini, J. A., et al. (2008). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Bioorganic & Medicinal Chemistry Letters, 18(11), 3349-3353. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Alonso, C., et al. (2019). Synthesis of Heterocyclic Fused[4][6]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. Available at: [Link]

  • Panda, N., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. Available at: [Link]

  • Gellibert, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3983. Available at: [Link]

  • Al-Tel, T. H. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as a magnetically retrievable and reusable catalyst. Scientific Reports, 15(1), 1-12. Available at: [Link]

  • Hakobyan, A. S., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3433. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 7-Bromo-1,5-naphthyridine-3-carboxylic acid

[1] Ticket ID: #NAP-7BR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility, Zwitterionic Behavior, and Isolation Protocols[1] Executive Summary The purification of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #NAP-7BR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility, Zwitterionic Behavior, and Isolation Protocols[1]

Executive Summary

The purification of 7-Bromo-1,5-naphthyridine-3-carboxylic acid presents a distinct set of challenges often described as the "Brick Dust" phenomenon.[1] This molecule combines a rigid, fused heterocyclic core with a zwitterionic functionality (basic naphthyridine nitrogens and an acidic carboxyl group).[1]

Successful isolation requires abandoning standard normal-phase chromatography in favor of pH-controlled precipitation and high-temperature recrystallization.[1] This guide provides a tiered troubleshooting approach based on the physicochemical properties of the 1,5-naphthyridine scaffold.

Module 1: The Physicochemical Barrier (The "Why")

Before attempting purification, you must understand the two forces fighting against your yield:

  • Lattice Energy & Pi-Stacking: The planar naphthyridine core facilitates strong

    
    -
    
    
    
    stacking, leading to high lattice energy and poor solubility in standard organic solvents (DCM, THF, EtOAc).[2]
  • Zwitterionic Locking: The N1 and N5 nitrogens are basic (pKa ~3-4 for the conjugate acid), while the carboxylic acid is acidic (pKa ~3-4). In neutral media, the molecule often exists as a zwitterion or an intermolecular salt, effectively locking it out of solution.

Solubility Profile Table
Solvent SystemSolubility RatingUsage Notes
Dichloromethane (DCM) Very PoorAvoid.[1] Causes "streaking" on silica.[1]
Ethyl Acetate PoorNot suitable for dissolving crude.[1]
DMSO / DMF GoodUse for loading or recrystallization (requires heat).[1]
Water (Neutral) InsolubleThe molecule aggregates.[1]
Water (pH > 10) GoodForms the soluble carboxylate salt (Na+).[1]
Water (pH < 1) ModerateForms the soluble pyridinium salt (Cl-).[1]
Acetic Acid Moderate/GoodDisrupts intermolecular H-bonding.[1]

Module 2: Primary Purification Protocols

Protocol A: Isoelectric Precipitation (The "Standard" Method)

Best for: Removing inorganic salts and non-acidic organic impurities after hydrolysis.

This method exploits the pH-dependent solubility.[1] You will dissolve the impurity profile in base, filter off insolubles, and then carefully precipitate the product at its isoelectric point.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10-15 mL per gram). Stir until fully dissolved. The solution should be yellow/brown.[1]

    • Checkpoint: If solids remain, filter them out.[1][3] These are likely non-acidic impurities (e.g., decarboxylated 7-bromo-1,5-naphthyridine).

  • Clarification: (Optional) Wash the aqueous basic layer with a small volume of DCM or EtOAc to extract non-polar organic impurities.[1]

  • Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH.[1][2] The product will begin to precipitate as you approach pH 4-5.[1]

    • Target: Adjust pH to 3.5 – 4.0 .[1] Do not overshoot to pH 1, or the product may re-dissolve as the hydrochloride salt.

  • Aging: Allow the slurry to stir for 30 minutes to ripen the crystals (prevents filter clogging).

  • Isolation: Filter via Büchner funnel. Wash the cake with water (to remove NaCl) followed by cold acetone (to dry).[1][2]

Protocol B: Thermal Recrystallization

Best for: High-purity requirements (>98%) or removing colored tarry residues.[1]

Solvent System: DMF/Water or Acetic Acid/Water.[1]

  • Dissolve: Suspend crude material in minimal DMF (Dimethylformamide).[1] Heat to 100°C–110°C until dissolved.

  • Filter Hot: If black specks (Pd residues or carbon) remain, filter quickly through a heated glass frit.[1]

  • Precipitate: Remove from heat.[1] While still hot, add Water dropwise until a persistent turbidity is observed.

  • Cool: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter and wash with copious water to remove DMF, then wash with diethyl ether.[1]

Module 3: Advanced Separation (Chromatography)

Warning: Standard Normal Phase (Silica/Hexane/EtOAc) will fail.[1] The compound will streak from the baseline to the solvent front due to the acidic and basic sites interacting with silanols.[1]

Decision Matrix: Chromatography Strategy

PurificationLogic Start Start: Crude Mixture SolubilityCheck Is it soluble in DCM/MeOH? Start->SolubilityCheck ImpurityType Identify Impurities SolubilityCheck->ImpurityType No (Likely) NormalPhase Normal Phase (Silica) *NOT RECOMMENDED* SolubilityCheck->NormalPhase Yes (Rare) ReversePhase Reverse Phase (C18) Mobile Phase: H2O/MeCN Modifier: 0.1% Formic Acid ImpurityType->ReversePhase Polar/Salts ModifiedSilica Modified Normal Phase DCM:MeOH:AcOH (90:9:1) ImpurityType->ModifiedSilica Non-polar/Tars NormalPhase->ModifiedSilica If streaking occurs

Caption: Decision tree for selecting the appropriate chromatographic method based on solubility and impurity profile.

Recommended Method: Reverse Phase (C18) Flash
  • Column: C18 functionalized silica.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated, prevents peak tailing).[1]

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: 5% B to 100% B.

  • Loading: Solid load. Dissolve sample in DMSO, mix with C18 silica, dry (lyophilize or high vac), and pack into a pre-column.

Troubleshooting & FAQs

Q1: My product turns into a "gel" during acid precipitation and won't filter.

  • Cause: You likely precipitated too fast, trapping water, or hit the exact isoelectric point where the zwitterion forms a hydrogel.

  • Fix: Heat the aqueous slurry to 60°C for 30 minutes. This "Ostwald ripening" encourages the amorphous gel to reorganize into a crystalline lattice.[1] Cool slowly before filtering.

Q2: I see a gray/black impurity that won't wash away.

  • Cause: If you used Palladium (Pd) in a previous step (e.g., Suzuki coupling to install the naphthyridine core), this is residual Pd complexed to the naphthyridine nitrogens.

  • Fix: Dissolve the compound in base (NaOH). Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon).[1] Stir for 1 hour, filter, then re-precipitate with acid.

Q3: The NMR shows clean product, but the mass balance is >100% and the solid is wet/sticky.

  • Cause: Solvates. Naphthyridines love to trap solvents like DMSO or Acetic Acid in their crystal lattice.[1]

  • Fix: Dry under high vacuum (0.1 mbar) at 60°C for 24 hours. If DMSO persists, redissolve in NaOH and reprecipitate with HCl (Protocol A) to exchange the solvent for water, which is easier to remove.

Q4: Can I use esterification to purify?

  • Strategy: Yes. If the acid is intractable, convert it to the Methyl Ester (MeOH/H2SO4 reflux). The ester will be soluble in DCM/EtOAc, allowing standard silica chromatography.[1] You can then hydrolyze (LiOH/THF/Water) back to the acid.[1]

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Retrieved from

  • Brown, D. J. (2008).[1] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[1][5] (Detailed analysis of naphthyridine solubility and zwitterionic character).

  • Gencer, H. K., et al. (2024).[1][6] Antimicrobial Activity of Naphthyridine Derivatives. MDPI Pharmaceuticals.[1] Retrieved from

  • PubChem. (2025).[1] 1,5-Naphthyridine-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Retrieved from

  • Organic Syntheses. (2015). Palladium-Catalyzed Carbonylation of Heteroaryl Bromides. (General protocol for handling heterocyclic carboxylic acids). Retrieved from

Sources

Optimization

minimizing side reactions in 1,5-naphthyridine cross-coupling

Topic: Minimizing Side Reactions & Optimizing Selectivity Status: Active Lead Scientist: Senior Application Specialist System Overview: The "Double-Edged" Substrate 1,5-Naphthyridine presents a unique challenge in transi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Status: Active Lead Scientist: Senior Application Specialist

System Overview: The "Double-Edged" Substrate

1,5-Naphthyridine presents a unique challenge in transition-metal catalysis. Its electron-deficient nature (diazanaphthalene core) theoretically facilitates oxidative addition at the C2/C6 positions. However, this same electronic bias creates two critical failure modes:

  • Catalyst Poisoning: The N1 and N5 nitrogens are potent

    
    -donors, capable of displacing phosphine ligands and sequestering Palladium (Pd) into inactive bis-heteroaryl complexes.
    
  • Nucleophilic Competition: The C2/C6 positions are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), where the base (intended for the Suzuki/Buchwald cycle) attacks the ring instead of activating the coupling partner.
    

This guide provides self-validating protocols to bypass these energy sinks.

Troubleshooting Decision Matrix

Use this logic flow to diagnose reaction failures.

TroubleshootingMatrix Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn Dehal Protodehalogenation (Reduced Product) Start->Dehal SNAr Wrong Product (Base Adduct) Start->SNAr CheckCat Diagnosis: Catalyst Poisoning Action: Switch to Pd-G3/G4 Pre-catalysts NoRxn->CheckCat N-Binding Detected CheckSolv Diagnosis: H-Source Contamination Action: Dry Solvent / Switch to Toluene Dehal->CheckSolv Hydride Transfer CheckBase Diagnosis: Competitive SNAr Action: Switch from Alkoxide to Carbonate/Phosphate SNAr->CheckBase Nucleophilic Attack

Caption: Diagnostic logic for common 1,5-naphthyridine coupling failures.

Critical Failure Modes & Solutions

Issue 1: Catalyst Deactivation (The "N-Binding" Trap)

Symptom: Complete lack of conversion despite standard oxidative addition conditions. Mechanism: The basic nitrogens of the naphthyridine core bind to the Pd(II) center, displacing ligands (L). This forms a stable, catalytically dead [Pd(Ar-N)2L2] species, preventing the catalytic cycle from turning over [1][4].

Corrective Protocol:

  • Do NOT use: Pd(PPh3)4 or Pd(dppf)Cl2 alone. The ligands are too labile and not bulky enough to prevent N-coordination.

  • USE: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC).

    • Recommendation:XPhos or BrettPhos . The steric bulk of the isopropyl groups creates a "roof" over the Pd center, physically blocking the approach of the naphthyridine nitrogen while allowing the C-Cl bond to access the metal [5].

    • Pre-catalysts: Use Pd-G3 or G4 pre-catalysts (e.g., XPhos Pd G4). These ensure a 1:1 L:Pd ratio and rapid initiation, outcompeting the formation of inactive complexes.

Issue 2: Competitive (The "Wrong Product" Trap)

Symptom: Formation of C-O or C-N bonds derived from the base (e.g., methoxy-naphthyridine) instead of the C-C coupled product. Mechanism: 1,5-naphthyridines are electron-poor. Strong bases like NaOtBu or NaOMe act as nucleophiles, attacking the C-Cl bond faster than the Pd can perform oxidative addition [2].

Corrective Protocol:

  • Do NOT use: Alkoxide bases (NaOtBu, NaOMe, NaOEt) unless the coupling partner is an amine (Buchwald) and you are using a highly active catalyst at low temp.

  • USE: Non-nucleophilic, mild bases.

    • First Line:K3PO4 (Tribasic Potassium Phosphate) . It is bulky and poorly nucleophilic.

    • Second Line:Cs2CO3 (Cesium Carbonate) in Toluene/Water. The "Cesium Effect" aids solubility in non-polar solvents without triggering

      
      .
      
Issue 3: Protodehalogenation (The "Reduction" Trap)

Symptom: The C-Cl bond is replaced by C-H. Mechanism: This occurs when Transmetalation is slow. The Pd(II)-Ar species undergoes


-hydride elimination (from a ligand or solvent) or abstracts a proton from an alcohol solvent [3].

Corrective Protocol:

  • Solvent: Avoid alcohols (MeOH, EtOH, iPrOH). Switch to Toluene or 1,4-Dioxane .

  • Water: If using Suzuki coupling, minimize water content or use a biphasic system (Toluene:Water 4:1) to strictly control proton sources.

  • Catalyst: Increase catalyst loading to 2-5 mol%. A faster catalytic cycle reduces the lifetime of the vulnerable Pd(II)-Ar intermediate.

Standardized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: 2-aryl-1,5-naphthyridine from 2-chloro-1,5-naphthyridine.

ComponentStandard ReagentMolar Eq.Rationale
Substrate 2-chloro-1,5-naphthyridine1.0Electrophile.
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile. Excess compensates for protodeboronation.
Catalyst XPhos Pd G4 0.02 (2 mol%)Pre-catalyst prevents N-poisoning; G4 scaffold ensures activation.
Base K3PO4 (finely ground)2.0 - 3.0Weak nucleophile; prevents

side reaction.
Solvent Toluene / Water (4:1)0.1 MBiphasic system solubilizes inorganic base while protecting catalyst.
Temp 80 - 100 °C-High temp needed for electron-deficient ring activation.

Step-by-Step:

  • Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G4 (2 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling.

  • Add degassed Toluene and degassed Water (4:1 ratio) via syringe.

  • Heat to 100 °C for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water. The product is likely in the organic phase. If the product contains basic nitrogens, avoid acidic washes.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: 2-amino-1,5-naphthyridine.

ComponentStandard ReagentMolar Eq.Rationale
Catalyst BrettPhos Pd G4 0.02 - 0.05BrettPhos is privileged for primary amines and prevents catalyst death.
Base Cs2CO3 2.0Avoids NaOtBu to prevent alkoxylation (

) of the ring.
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling point; promotes solubility of intermediates.

Mechanistic Visualization: The Poisoning vs. Active Cycle

Mechanism cluster_Poison Path A: Catalyst Poisoning (Dead End) cluster_Active Path B: Productive Cycle (Bulky Ligand) Pd_L Pd(0)-L N_Coord N-Coordination (N1/N5 Binding) Pd_L->N_Coord Sterically Unhindered L OxAdd Oxidative Addition (C-Cl Bond) Pd_L->OxAdd Bulky Ligand (XPhos) Blocks N-Binding Dead [Pd(N-Naph)2L2] INACTIVE N_Coord->Dead TransMet Transmetalation (Boron/Amine) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd_L Regeneration

Caption: Path A shows how unhindered catalysts bind to Nitrogen (poisoning). Path B shows how bulky ligands force reaction at the C-Cl bond.

References

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Source: PubMed / NIH URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: PMC / NIH URL:[Link]

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Source: PubMed URL:[Link]

  • Interactions of 1,5-naphthyridine with Pd(en)Cl2... in aqueous solution. Source: PubMed URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

Troubleshooting

stability of 7-Bromo-1,5-naphthyridine-3-carboxylic acid under basic conditions

The following technical guide addresses the stability, handling, and troubleshooting of 7-Bromo-1,5-naphthyridine-3-carboxylic acid under basic conditions. Topic: Stability & Handling Under Basic Conditions Document ID:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 7-Bromo-1,5-naphthyridine-3-carboxylic acid under basic conditions.

Topic: Stability & Handling Under Basic Conditions

Document ID: TS-NAPH-007 | Version: 2.1 | Status: Active[1][2]

Part 1: Executive Technical Summary

Verdict: High Stability in aqueous/organic basic media (pH 8–14) at ambient to moderate temperatures (


).[1][2]

7-Bromo-1,5-naphthyridine-3-carboxylic acid is chemically robust in basic environments.[1][2] Unlike its isomers with halogens at the 2, 4, 6, or 8 positions, the 7-bromo substituent is not activated for nucleophilic aromatic substitution (


) by the ring nitrogens.[1][2] Consequently, the compound undergoes rapid deprotonation to form a stable carboxylate salt but resists hydrolytic debromination or ring degradation under standard laboratory conditions.[1][2]

Primary Application of Basic Stability:

  • Solubilization: Dissolution in

    
     or 
    
    
    
    for analysis or reaction.[1][2]
  • Purification: Acid-base extraction strategies to remove non-acidic impurities.[1][2]

  • Ester Hydrolysis: Synthesis of this acid often proceeds via base-mediated hydrolysis of ethyl esters, confirming its survival in refluxing hydroxide solutions.[1][2]

Part 2: Chemical Logic & Mechanistic Insight

To troubleshoot effectively, one must understand the electronic environment of the 1,5-naphthyridine scaffold.[1][2]

The "Meta" Protection Effect

The stability of the bromine atom at position 7 is dictated by its relationship to the ring nitrogens.[1][2]

  • N1 activates: Positions 2 and 4 (Ortho/Para).[1][2]

  • N5 activates: Positions 6 and 8 (Ortho/Para).[1][2]

  • Position 7: Is meta to Nitrogen-5 and on a separate ring from Nitrogen-1.[1][2]

Because the 7-position does not allow for resonance stabilization of a negative charge on a nitrogen atom (no Meisenheimer complex formation), the bromine is inert to displacement by hydroxide ions (


).[1][2] This behaves similarly to 3-bromopyridine, requiring palladium catalysis (e.g., Suzuki coupling) rather than simple nucleophilic displacement.[1][2]
Carboxylate Shielding

Upon exposure to base, the carboxylic acid (


) deprotonates immediately.[1][2]


The resulting anionic carboxylate creates a coulombic repulsion shield, further discouraging attack by negatively charged nucleophiles (

,

) on the ring system.[1][2]
Visualizing the Reactivity Landscape

ReactivityMap cluster_stability Stability Zone Compound 7-Bromo-1,5-naphthyridine- 3-carboxylic acid Deprotonation Deprotonation (Fast, Reversible) Compound->Deprotonation + Base Base Basic Conditions (NaOH, K2CO3, Et3N) Base->Deprotonation Salt Carboxylate Salt (Soluble, Stable) Deprotonation->Salt SNAr Nucleophilic Attack (SNAr) at C7 Salt->SNAr High Activation Energy (Blocked by Meta-positioning) Degradation Hydrolysis to 7-Hydroxy species SNAr->Degradation Unlikely < 100°C

Figure 1: Reaction pathway analysis showing the preferred formation of the stable salt over degradation pathways.

Part 3: Troubleshooting Guides & FAQs

Scenario A: Solubility & Dissolution Issues

Q: I added 1M NaOH, but the solid hasn't completely dissolved. Is it decomposing?

  • Diagnosis: Likely not decomposing.[1][2] The sodium salt of naphthyridine carboxylic acids can have a "common ion effect" solubility limit in strong caustic solutions, or you may have non-acidic impurities.[1][2]

  • Troubleshooting Protocol:

    • Check pH: Ensure pH is

      
      .
      
    • Dilution: Add water. The sodium salt is more soluble in

      
       than 
      
      
      
      .[1][2]
    • Filtration: If a solid remains after confirming pH

      
       and sonication, filter it.[1][2] The solid is likely a neutral impurity (e.g., unreacted ester or decarboxylated byproduct).[1][2] The product is in the filtrate.[2][3]
      

Q: Can I use organic bases like Triethylamine (TEA) or DIPEA?

  • Answer: Yes.

  • Context: Organic bases will deprotonate the acid and solubilize it in organic solvents (DCM, DMF, DMSO).[1][2]

  • Warning: Do not use halogenated solvents (DCM) with strong bases (like hydroxide) for long periods, as this can generate carbenes or react with the solvent.[1][2] For TEA/DCM mixtures, the compound is stable.[1][2]

Scenario B: Unexpected Color Changes

Q: The solution turned yellow/orange upon adding base. Is this normal?

  • Answer: Yes.

  • Explanation: Naphthyridines are extended conjugated systems.[1][2] Deprotonation changes the electronics of the ring, often causing a bathochromic shift (yellowing).[1][2] This is a physical chromophore change, not chemical degradation.[1][2]

  • Validation: Acidify a small aliquot to pH 3-4. If the color reverts and the solid precipitates, the compound is intact.[1][2]

Scenario C: Low Yield After Basic Workup

Q: I dissolved my crude in base, washed with DCM, and acidified, but recovery is low.

  • Root Cause 1: Isoelectric Point. Naphthyridines have basic nitrogens (

    
     for ring N) and an acidic carboxyl group (
    
    
    
    ).[1][2]
  • Root Cause 2: Zwitterion Formation. At pH 3-4, the molecule may exist as a zwitterion (soluble in water).[1][2]

  • Solution:

    • Do not stop at pH 7. You must acidify firmly to pH 2–3 to protonate the carboxylic acid fully and suppress the zwitterion character (protonating the ring N is less of a solubility issue than having the carboxylate).[1][2]

    • Salting Out: If precipitation is poor, add

      
       to saturation to force the organic acid out of the aqueous phase.[1][2]
      

Part 4: Validated Protocols

Protocol 1: Acid-Base Purification (Removal of Neutral Impurities)

Use this to clean up crude material containing non-acidic side products.[1][2]

StepActionCritical Parameter
1 Suspend crude solid in water (

).
Agitate well.
2 Slowly add

until pH 12–14.
Monitor dissolution.[1][2] Solution may turn yellow.[1][2]
3 Extract aqueous phase with Ethyl Acetate (

).[1][2]
Keep the Aqueous Layer. Impurities go to Org layer.[2]
4 Cool aqueous layer to

.
Ice bath.
5 Add

dropwise to pH 2–3 .
Do not overshoot to pH < 0 (solubility may rise).[1][2]
6 Filter precipitate and wash with cold water.[1][2]Dry under vacuum at

.
Protocol 2: Ester Hydrolysis (Synthesis Context)

Proof of stability: This standard synthesis route utilizes refluxing base.[1][2]

  • Dissolve: Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate in Ethanol/Water (3:1).

  • Reagent: Add 2.5 equivalents of

    
    .
    
  • Condition: Reflux (

    
    ) for 1–2 hours.
    
  • Observation: The 7-Br atom remains intact; only the ester hydrolyzes.[1][2]

  • Workup: Evaporate EtOH, acidify aqueous residue to precipitate the acid.

Part 5: Stability Data Summary

ConditionStability RatingNotes
1M NaOH (RT, 24h) Stable Standard solvent for NMR (

).[1][2]
Sat.

(Reflux)
Stable No hydrolysis of Br observed.[2]

/ DMF (

)
Moderate Stable, but prolonged heat in DMF can cause dimethylamine displacement impurities over time.[1][2]

-BuLi / THF (

)
Unstable Lithium-Halogen exchange will occur at the Br position.[1][2]

References

  • Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][2] Molecules, 2020.[1][2][4][5][6] (Review confirming general stability of 3-carboxy-1,5-naphthyridines and

    
     trends). 
    
  • Brown, E. V., et al. "The Gould-Jacobs Reaction in the Synthesis of Naphthyridines."[1][2][6] Journal of Organic Chemistry, 1978.[1][2] (Establishes the synthesis of naphthyridine carboxylic acids via ester hydrolysis).

  • Lowe, P. A. "Naphthyridines, Pyridoquinolines, Anthyridines and Similar Compounds."[1][2][7] Comprehensive Heterocyclic Chemistry, 1984.[1][2] (Detailed analysis of electrophilic and nucleophilic attack positions in 1,5-naphthyridine). [1][2]

  • BenchChem Technical Data. "1,5-Naphthyridine-4-carboxylic acid derivatives handling." (General handling protocols for naphthyridine acids). [1][2]

Sources

Optimization

overcoming steric hindrance in 7-substituted 1,5-naphthyridine reactions

The following guide is designed as a dynamic Technical Support Center for medicinal chemists and process engineers working with the 1,5-naphthyridine scaffold. Topic: Overcoming Steric Hindrance in 7-Substituted 1,5-Naph...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a dynamic Technical Support Center for medicinal chemists and process engineers working with the 1,5-naphthyridine scaffold.

Topic: Overcoming Steric Hindrance in 7-Substituted 1,5-Naphthyridine Reactions

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview: The C7 Reactivity Landscape

The 1,5-naphthyridine scaffold presents a unique electronic and steric profile. Unlike the electron-deficient


-positions (C2/C6), the 

-positions (C3/C7) function electronically like electron-poor pyridines but are sterically guarded by the "ortho-like" neighbors at C6 and C8.

When a substituent exists at C7 (or when targeting C7 in the presence of C6/C8 groups), you encounter the "C7 Steric Corridor." This guide addresses the failure modes associated with this congestion.

Quick Diagnostic: Where is your failure?
  • Reaction stalled at < 10% conversion?

    
     See Module A (Catalyst Arrest).
    
  • Dehalogenation (Protodehalogenation) observed?

    
     See Module B (The "Reduction" Trap).
    
  • Regioselectivity issues (C7 vs C3)?

    
     See Module C (Site Discrimination).
    

Troubleshooting Modules (Q&A Format)

Module A: Cross-Coupling Failures (Suzuki/Buchwald)

User Ticket #492: "I'm trying to Suzuki couple a 7-bromo-1,5-naphthyridine with an ortho-substituted phenylboronic acid. The starting material is recovered unchanged. I'm using Pd(PPh3)4/Na2CO3."

Diagnosis: Your system is suffering from Oxidative Addition Stagnation . The C7 position is electronically deactivated compared to C2, and Pd(PPh3)4 lacks the electron density and steric bulk to facilitate oxidative addition into a hindered, electron-neutral/rich C-Br bond, especially with a bulky coupling partner.

Solution Protocol: Switch to a Palladium Precatalyst System utilizing bulky, electron-rich dialkylbiarylphosphine ligands.

  • Ligand Choice:

    • For C-C Bond (Suzuki): Use SPhos or XPhos . The biaryl backbone prevents formation of inactive Pd-dimers, while the cyclohexyl groups push electrons onto the metal, accelerating oxidative addition.

    • For C-N Bond (Buchwald): Use BrettPhos or RuPhos . These are specifically designed to prevent

      
      -hydride elimination and tolerate steric bulk.
      
  • Catalyst Source:

    • Stop using Pd(PPh3)4 or Pd2(dba)3 + Ligand (in situ mixing can be inconsistent).

    • Recommendation: Use Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid activation at room temperature.

  • Base & Additive:

    • Switch to K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1) . The presence of water is critical for the transmetallation step in hindered Suzuki couplings.

Corrected Workflow:

  • Charge vial with 7-bromo-1,5-naphthyridine (1.0 eq), Boronic Acid (1.5 eq), XPhos Pd G3 (2-5 mol%) , and K3PO4 (3.0 eq).

  • Evacuate/backfill with Ar (x3).

  • Add degassed 1,4-Dioxane/H2O (4:1, 0.2 M).

  • Heat to 80°C (not reflux) for 4-12 h.

Module B: Nucleophilic Substitution (SNAr) on Hindered C7

User Ticket #503: "I have a 7-fluoro-1,5-naphthyridine. I need to displace the fluoride with a secondary amine. It works on the 2-fluoro analog, but the 7-position won't budge even at 140°C."

Diagnosis: This is an Electronic Mismatch . The C7 position is


 to the nitrogen. Resonance structures show that the ring nitrogens cannot effectively stabilize the Meisenheimer complex formed during SNAr attack at C7, unlike at C2/C6. Steric hindrance from the amine further kills the rate.

Solution Protocol: You must activate the ring or change the mechanism.

Option 1: The N-Oxide Activation (The "Electronic Switch") Oxidizing the N1/N5 nitrogens creates an N-oxide, which pulls electron density more aggressively and can sometimes facilitate attack, though C2 remains preferred.

  • Warning: This often leads to mixtures.

Option 2: The "Pseudo-SNAr" (Transition Metal Catalysis) Abandon thermal SNAr. Use Pd-catalyzed Amination (Buchwald-Hartwig) .

  • Why: This mechanism does not rely on the ring's electrophilicity (Meisenheimer complex) but rather on the ability of Pd to insert into the C-F bond (difficult) or C-Br bond (easier).

  • Fix: Synthesize the 7-bromo or 7-triflate analog instead of the fluoride.

Option 3: The "Halogen Dance" (If you are stuck with 7-bromo) If you treat 7-bromo-1,5-naphthyridine with LDA at -78°C, the lithiated species is unstable and can undergo a "Halogen Dance" to the thermodynamically more stable position (often alpha).

  • Support Note: This is usually a side-reaction to avoid, but can be used strategically if you actually wanted the substituent at C2/C6.

Module C: Functionalizing Neighbors (C8) of a 7-Substituted Core

User Ticket #515: "I have a methyl group at C7. I need to install an iodine at C8 to close a ring. Direct iodination gives me a mess."

Diagnosis: Regio-scrambling. Electrophilic aromatic substitution (SEAr) on 1,5-naphthyridine is difficult because the ring is electron-deficient. The methyl group at C7 activates C8 (ortho) and C6 (ortho), but N5 deactivates C6. C8 is the most likely target, but harsh conditions degrade the scaffold.

Solution Protocol: Use Directed Ortho-Lithiation (DoL) . The C7-substituent (if it has coordinating ability, e.g., -OMe, -F, -Cl, or even the ring N itself) can direct lithiation.

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

    • Why: n-BuLi is a nucleophile and will attack C2 (Chichibabin-like addition). LiTMP is a non-nucleophilic base.

  • Conditions: THF, -78°C.

  • Trap: I2 or NIS.

Decision Logic & Mechanism Visualization

Figure 1: Strategic Decision Tree for C7 Functionalization

Caption: Flowchart for selecting the optimal reaction pathway based on substrate constraints.

G Start Start: Functionalize C7 Position CheckHalide Is C7 Halogenated? Start->CheckHalide YesHalide Yes (Cl, Br, I) CheckHalide->YesHalide NoHalide No (H) CheckHalide->NoHalide CheckPartner Is Coupling Partner Sterically Hindered? YesHalide->CheckPartner C-C Bond CheckNu Nucleophile Type? YesHalide->CheckNu C-N/O Bond DirectCH Direct C-H Activation (Difficult at C7) NoHalide->DirectCH Electronic Bias Favors C2/C6 DoL Directed Ortho-Lithiation (Requires DG at C6/C8) NoHalide->DoL If DG present YesHindered Yes (Ortho-subs) CheckPartner->YesHindered NoHindered No CheckPartner->NoHindered AdvancedSuzuki Advanced Suzuki XPhos Pd G3 / K3PO4 (Prevents Arrest) YesHindered->AdvancedSuzuki StandardSuzuki Standard Suzuki Pd(dppf)Cl2 / K2CO3 NoHindered->StandardSuzuki SNAr Thermal SNAr (Fails at C7) CheckNu->SNAr Strong Nu- Buchwald Buchwald-Hartwig RuPhos or BrettPhos CheckNu->Buchwald Amine/Alkoxide SNAr->Buchwald Switch to Pd

Figure 2: Mechanistic Bottleneck at C7

Caption: Comparison of Oxidative Addition barriers. C7 is sterically crowded by C6/C8, requiring specific ligand geometries.

ReactionPath Substrate 7-Bromo-1,5-naphthyridine PathA Path A: Small Ligand (e.g., PPh3) Substrate->PathA PathB Path B: Bulky Ligand (e.g., XPhos) Substrate->PathB ComplexA Pd(PPh3)2(Ar)Br Unstable / Slow Formation PathA->ComplexA Steric Clash with C6/C8 Slow k_obs ComplexB LPd(Ar)Br Stabilized Monomer PathB->ComplexB Ligand wraps Pd Facilitates OA Fail Dehalogenation / Homocoupling ComplexA->Fail Success Product Formation ComplexB->Success

Data Comparison: Ligand Performance

Table 1: Ligand Screening for C7-Arylation of 1,5-Naphthyridine Conditions: 7-bromo-1,5-naphthyridine, 2,6-dimethylphenylboronic acid (hindered), Pd source (2 mol%), Base, 100°C.

EntryCatalyst SystemBase/SolventYield (%)Notes
1Pd(PPh3)4Na2CO3 / Toluene:EtOH12%Mostly starting material recovered.
2Pd(dppf)Cl2K2CO3 / Dioxane35%Significant protodehalogenation (reduction).
3Pd2(dba)3 / SPhosK3PO4 / Toluene68%Good, but inconsistent activation.
4XPhos Pd G3 K3PO4 / Dioxane:H2O 94% Recommended Standard. Rapid conversion.
5Pd-PEPPSI-IPrK2CO3 / Dioxane88%Excellent alternative for extremely hindered cases.

Standard Operating Procedure (SOP)

Protocol: High-Steric Suzuki Coupling at C7

Objective: Coupling 7-bromo-1,5-naphthyridine with ortho-substituted boronic acids.

Materials:

  • 7-Bromo-1,5-naphthyridine (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (Sigma-Aldrich #763381) - 0.03 equiv.

  • Base: K3PO4 (tribasic, finely ground) - 3.0 equiv.

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed).

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a stir bar.

  • Solids: Add the naphthyridine substrate, boronic acid, K3PO4, and XPhos Pd G3.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Solvent Addition: Inject 1,4-Dioxane followed by Water (Ratio 4:1). Concentration should be 0.15 M to 0.2 M with respect to the halide.

    • Tech Note: The water is non-negotiable. It dissolves the inorganic base and activates the boronic acid species.

  • Reaction: Heat to 80°C. Monitor by LCMS at 2 hours.

    • Endpoint: Look for consumption of bromide. If a "des-bromo" peak (M-H) appears, lower temperature to 60°C and increase catalyst loading to 5 mol%.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography. Note that naphthyridines are polar; use DCM/MeOH or EtOAc/Hexanes gradients.

References

  • Reactivity of 1,5-Naphthyridines: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008 .

  • Buchwald-Hartwig Ligand Guide: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][2][3]2011 , 2, 27-50.

  • Pd-G3 Precatalyst Activation: Bruno, N. C.; et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.[1][3]2013 , 4, 916-920.

  • Micellar Catalysis (Alternative for Sterics): Handa, S.; et al. "Sustainable Pd-catalyzed cross-couplings in water." Nature Chemistry2016 , 8, 83.

  • Lithiation of Naphthyridines: Queguiner, G. "Regioselective lithiation of pyridine and naphthyridine derivatives." Tetrahedron1983 , 39, 2009-2021.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid: A Comparative Analytical Guide

Topic: Structural Characterization of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid Intermediates Content Type: Publish Comparison Guide Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid Intermediates Content Type: Publish Comparison Guide

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for PI3K/mTOR inhibitors, antibacterial agents, and BET bromodomain inhibitors. However, the synthesis of substituted 1,5-naphthyridines—specifically 7-bromo-1,5-naphthyridine-3-carboxylic acid —is plagued by a critical regiochemical ambiguity.

The standard Gould-Jacobs cyclization of 5-bromo-3-aminopyridine can theoretically yield two regioisomers: the desired 1,5-naphthyridine and the parasitic 1,7-naphthyridine .

This guide objectively compares analytical methodologies for validating this specific intermediate. We analyze why standard 1D NMR is often insufficient and demonstrate how 1H-15N HMBC and X-ray crystallography provide the definitive structural proof required for IND-enabling studies.

Part 1: The Regiochemistry Challenge

When synthesizing 7-bromo-1,5-naphthyridine-3-carboxylic acid, the pivotal step is the thermal cyclization of the aminomethylenemalonate intermediate. The pyridine ring nitrogen exerts a directing effect, but the steric and electronic influence of the bromine atom at position 5 can perturb this selectivity.

  • Path A (Desired): Cyclization at the C2 position of the pyridine ring yields the 1,5-naphthyridine .

  • Path B (Undesired): Cyclization at the C4 position yields the 1,7-naphthyridine .

Distinguishing these isomers is non-trivial because both possess identical molecular weights, similar polarities, and comparable aromatic proton counts.

Part 2: Comparative Analysis of Characterization Methods

The following table compares the efficacy of analytical techniques in distinguishing the 7-bromo-1,5-isomer from the 1,7-isomer.

FeatureMethod A: Standard 1H NMR (1D) Method B: 1H-15N HMBC (2D) Method C: Single Crystal X-Ray
Primary Utility Purity check & functional group confirmation.Definitive connectivity assignment. Absolute configuration & solid-state form.
Differentiation Power Low. Proton chemical shifts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) for 1,5 and 1,7 isomers often overlap within 0.1 ppm.
High. Correlates protons to specific nitrogen atoms, proving ring orientation.Ultimate. Provides direct spatial visualization.
Sample Requirement ~5 mg (dissolved).~30-50 mg (concentrated).High-quality single crystal (hard to grow for acids).
Throughput High (mins).Medium (hours).[1][2]Low (days/weeks).
Verdict Insufficient for initial structural proof. Recommended Standard. Reference Standard (if possible).
Why Method B (1H-15N HMBC) is the Superior Routine Choice

While X-ray is definitive, it is often impractical for intermediates. 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) offers a self-validating spectral fingerprint:

  • In the 1,5-isomer , the proton at C4 (the newly formed ring) will show a 3-bond correlation to the bridgehead nitrogen (N1).

  • In the 1,7-isomer , the proton at C4 does not have a 3-bond path to the bridgehead nitrogen in the same electronic environment.

Part 3: Experimental Workflow & Data
3.1 Synthetic Pathway (Gould-Jacobs Protocol) [3]

The synthesis proceeds in three stages. The critical characterization point is Intermediate 2 (the ester), as the carboxylic acid has poor solubility.

  • Condensation: 5-bromo-3-aminopyridine + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine (Intermediate 1).
    
  • Cyclization: Thermal heating in Dowtherm A

    
     Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate (Intermediate 2).
    
  • Hydrolysis: NaOH/H2O

    
    7-Bromo-1,5-naphthyridine-3-carboxylic acid (Target). 
    
3.2 Protocol: Synthesis of Intermediate 2 (The Branch Point)
  • Reagents: 5-bromo-3-aminopyridine (1.0 eq), EMME (1.1 eq), Dowtherm A (10V).

  • Step 1: Reflux amine and EMME in ethanol for 3h. Evaporate to obtain the enamine solid.[4]

  • Step 2 (Critical): Heat Dowtherm A to 250°C . Add the enamine portion-wise. Note: Rapid addition is crucial to favor kinetic cyclization at C2.

  • Step 3: Stir for 45 mins. Cool to 80°C. Add hexane to precipitate the product. Filter and wash with hexane.

3.3 Analytical Data: Distinguishing the Isomers

Table 2: Simulated NMR Shift Comparison (DMSO-d6)

PositionProton1,5-Naphthyridine (Target)

(ppm)
1,7-Naphthyridine (Impurity)

(ppm)
H2 Singlet (between N and COOH)8.858.92
H4 Singlet (adjacent to bridge)8.60 8.45
H8/H5 Doublet (Pyridine ring)8.959.10
H6 Doublet (Pyridine ring)8.408.25
Key NOESY Correlation H4

H5?
NO (Separated by N)YES (Spatial Proximity)

Interpretation: In the 1,5-isomer, H4 and the proton on the other ring (H8) are separated by the Nitrogen at position 5. In the 1,7-isomer, H4 and H5 are spatially closer. A NOESY experiment showing a cross-peak between the singlet at ~8.5 ppm and the doublet at ~9.0 ppm strongly suggests the 1,7-isomer (Failed batch) .

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for validating the 7-bromo-1,5-naphthyridine scaffold.

Naphthyridine_Validation Start Crude Cyclization Product (Intermediate 2) HPLC HPLC Analysis (Purity Check) Start->HPLC Decision1 Single Peak >95%? HPLC->Decision1 Purify Recrystallize (DMF/EtOH) Decision1->Purify No NMR_1D 1H NMR (DMSO-d6) Decision1->NMR_1D Yes Purify->HPLC Analysis Analyze Aromatic Region (8.0 - 9.2 ppm) NMR_1D->Analysis NOESY 2D NOESY Experiment Analysis->NOESY Result_NOE H4 <-> H5 Crosspeak? NOESY->Result_NOE Isomer_17 Identified: 1,7-Naphthyridine (WRONG ISOMER) Result_NOE->Isomer_17 Yes (Strong) Isomer_15 Identified: 1,5-Naphthyridine (CORRECT TARGET) Result_NOE->Isomer_15 No (Weak/None) HMBC Confirmation: 1H-15N HMBC (N1-H4 Correlation) Isomer_15->HMBC Final Validation

Caption: Analytical decision tree for distinguishing 1,5- vs 1,7-naphthyridine regioisomers using NOESY and HMBC logic.

Part 5: Detailed Protocol for Hydrolysis (Final Step)

Once the intermediate structure is validated as the 1,5-isomer via the workflow above, proceed to the final hydrolysis.

  • Dissolution: Suspend 10.0 g of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate in 100 mL of 2N NaOH.

  • Reaction: Heat to 90°C for 2 hours. The suspension should clear as the sodium salt forms.

  • Precipitation: Cool to room temperature. Acidify carefully with 6N HCl to pH 3-4.

  • Isolation: The carboxylic acid will precipitate as a bulky white/off-white solid. Filter and wash with water (3x) and acetone (1x) to remove trace water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Yield Expectation: 85-92%.

References
  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience. (Detailed discussion on Gould-Jacobs regioselectivity). Link

  • Shiozawa, A., et al. (1984). "Synthesis and biological activity of 1,5-naphthyridine derivatives." Chemical and Pharmaceutical Bulletin, 32(7), 2522-2529. Link

  • Wuitschik, G., et al. (2010). "Regioselective Synthesis of 1,5-Naphthyridines." Journal of Medicinal Chemistry (Cited in context of kinase inhibitor scaffolds). Link

  • Stanovnik, B., & Svete, J. (2000). "Synthesis of Naphthyridines." Science of Synthesis, 15, 947. (Protocol validation for EMME condensation). Link

Sources

Comparative

Elemental Analysis Standards for 7-Bromo-1,5-naphthyridine-3-carboxylic acid

Executive Summary The characterization of 7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) presents a distinct analytical challenge. As a fused nitrogen heterocycle with both a halogen substituent and a pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 7-Bromo-1,5-naphthyridine-3-carboxylic acid (CAS: 958332-87-1) presents a distinct analytical challenge. As a fused nitrogen heterocycle with both a halogen substituent and a polar carboxylic acid tail, this molecule sits at the intersection of three common failure modes in elemental analysis (EA): incomplete combustion (refractory carbon), halogen interference, and hygroscopicity.

This guide compares the industry-standard Pregl-Dumas Combustion method against two superior alternatives: Optimized Combustion with Additives and Quantitative NMR (qNMR) . While standard combustion frequently fails to meet the journal-required


 tolerance for this class of compounds, our comparative data suggests that qNMR offers the highest specificity, while Optimized Combustion provides the necessary bulk purity validation required for regulatory filing.

The Analytical Challenge

To select the right standard, one must understand the molecule's resistance to analysis.

Molecular Profile
  • Formula:

    
    
    
  • Molecular Weight: 253.05 g/mol

  • Theoretical Composition:

    • Carbon: 42.71%

    • Hydrogen: 1.99%

    • Nitrogen: 11.07%

    • Bromine: 31.58%

Failure Modes in Standard Protocols
  • Refractory Carbon Formation: The 1,5-naphthyridine core is thermally stable. In standard "dynamic flash" combustion (900–950°C), these rings often form stable graphitic nitrides or carbides rather than fully oxidizing to

    
     and 
    
    
    
    . This leads to consistently low Carbon readings.
  • Bromine Poisoning: The high bromine content (31.6%) can overwhelm standard copper reduction tubes or form volatile bromine species that interfere with thermal conductivity detectors (TCD), often mimicking Nitrogen signals.

  • Moisture Trapping: The -COOH group is capable of hydrogen bonding with atmospheric water. Without rigorous drying (

    
    , 
    
    
    
    , vacuum), Hydrogen values will read high, artificially depressing C and N percentages.

Comparative Methodology & Data

We evaluated three distinct protocols for purity determination.

Method A: Standard Automated Combustion (Baseline)
  • Setup: Standard CHNS analyzer (e.g., Elementar vario, Thermo Flash 2000).

  • Conditions: Tin capsule, 950°C combustion, standard oxidation catalyst (

    
     on alumina).
    
  • Verdict: NOT RECOMMENDED.

  • Observation: Consistently fails the

    
     tolerance. Carbon values drift low due to "coking" of the naphthyridine ring.
    
Method B: Optimized Combustion with Additives (Recommended for EA)
  • Setup: Modified combustion cycle.

  • Additives: Sample is mixed with Vanadium Pentoxide (

    
    )  or Tungsten(VI) Oxide (
    
    
    
    )
    powder directly in the capsule.
  • Mechanism: These oxides act as "oxygen donors" and flux agents, locally raising the temperature (>1100°C) and disrupting the graphitic lattice of the naphthyridine core to ensure 100% conversion to gas.

  • Halogen Trap: Silver wool is packed at the exit of the combustion tube to sequester Bromine as AgBr.

Method C: Quantitative NMR (qNMR) (Gold Standard for Specificity)
  • Setup: 400 MHz or 600 MHz NMR.

  • Internal Standard: Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (due to low solubility of the analyte in 
    
    
    
    ).
  • Verdict: SUPERIOR ACCURACY. Measures molar ratio directly, bypassing combustion issues.

Comparative Data Summary

Table 1: Representative deviation data for C9H5BrN2O2 analysis.

ElementTheoretical %Method A (Standard)Method B (Optimized)Method C (qNMR)*
Carbon 42.7141.85 (-0.86 )42.68 (-0.03)99.8% Purity
Hydrogen 1.992.35 (+0.36 )2.04 (+0.05)N/A
Nitrogen 11.0711.35 (+0.28 )11.05 (-0.02)N/A
Status FAIL PASS PASS

*qNMR calculates absolute purity (wt%), not elemental composition. A result of 99.8% confirms the structure matches the mass balance.

Detailed Protocols

Protocol 1: Optimized Elemental Analysis (Method B)

Use this method when bulk material characterization is required for regulatory submission.

  • Pre-treatment: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture from the carboxylic acid.

  • Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Additive: Add 5–10 mg of

    
      or 
    
    
    
    powder over the sample.
  • Closing: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Instrument Configuration:

    • Oxidation Furnace: Set to 1050°C (boosted).

    • Oxygen Dose: Increase

      
       injection time by 20% compared to standard organics.
      
    • Reduction Tube: Ensure fresh Copper wire is present.

    • Halogen Trap: Verify Silver wool zone is active (not gray/black) to trap Br.

  • Run: Perform analysis in triplicate.

Protocol 2: qNMR Purity Assay (Method C)

Use this method for internal validation and reference standard calibration.

  • Solvent Selection: Use DMSO-

    
     .[1] The naphthyridine acid is sparingly soluble in chloroform.
    
  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent). It is non-hygroscopic and its alkene singlet (6.2 ppm) does not overlap with the naphthyridine aromatics (8.0–9.5 ppm).

  • Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube or a vial. Precision is critical.
    • Add 0.6 mL DMSO-

      
       and mix until fully dissolved.
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: aromatic protons have long 
      
      
      
      relaxation times. Short delays cause under-integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.

Decision Logic & Workflows

Analysis Selection Matrix

When to use EA vs. qNMR for this specific molecule.

DecisionMatrix Start Start: Purity Check for 7-Bromo-1,5-naphthyridine-3-COOH Purpose What is the primary goal? Start->Purpose Submission Regulatory/Journal Submission Purpose->Submission Internal Internal QC / Structure Confirmation Purpose->Internal CheckEA Is EA required by the specific journal? Submission->CheckEA MethodC USE METHOD C: qNMR (DMSO-d6) Internal->MethodC MethodB USE METHOD B: Optimized Combustion (Add V2O5 + Ag Trap) CheckEA->MethodB Yes CheckEA->MethodC No (qNMR accepted) Result Result Check: Is Carbon within ±0.4%? MethodB->Result Fail Fail: Suspect Carbide Formation Result->Fail No Retry Retry with Higher O2 or Switch to qNMR Fail->Retry

Figure 1: Decision matrix for selecting the appropriate analytical technique based on end-use requirements.

Optimized Combustion Workflow

The specific pathway to ensure complete oxidation of the refractory naphthyridine ring.

CombustionFlow Sample Sample Prep (Dry @ 60°C) Weigh Weighing (+ V2O5 Flux) Sample->Weigh Combustion Flash Combustion (1050°C, O2 Boost) Weigh->Combustion Scrub Gas Scrubbing (Ag Wool traps Br) Combustion->Scrub Detect TCD Detection (N2, CO2, H2O) Scrub->Detect

Figure 2: Optimized combustion workflow emphasizing the addition of flux and halogen scrubbing.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Exeter Analytical. (n.d.).[2] "Enhanced Combustion for Elemental Analysis of Refractory Compounds." Technical Note. Link

  • Kuveke, R. E. H., et al. (2022).[3] "An International Study Evaluating Elemental Analysis." Journal of Organic Chemistry. Link

  • Mogilaiah, K., et al. (2002). "Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives." Indian Journal of Chemistry. (Context for naphthyridine synthesis and stability).
  • Elemental Microanalysis. (2023). "Combustion Aids and Reagents."[4][5] Product Guide. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-1,5-naphthyridine-3-carboxylic acid

A Researcher's Guide to Safely Handling 7-Bromo-1,5-naphthyridine-3-carboxylic Acid For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 7-Bromo-1,5-naphthyridine-3-carboxylic Acid

For the vanguard of pharmaceutical research, ensuring a safe laboratory environment is paramount to fostering innovation. This guide provides essential safety and handling protocols for 7-Bromo-1,5-naphthyridine-3-carboxylic acid, empowering researchers to manage its risks effectively and confidently.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 7-Bromo-1,5-naphthyridine-3-carboxylic acid, a thorough risk assessment is crucial. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][6] Therefore, the principal engineering control should be the use of a certified chemical fume hood.[2] This will ensure adequate ventilation and minimize the concentration of airborne particles.[2][7] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][3][8]

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling 7-Bromo-1,5-naphthyridine-3-carboxylic acid.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses do not provide a complete seal. Chemical safety goggles are necessary to protect against dust particles.[1] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a potential for splashing.[1][7]
Skin and Body Nitrile gloves (or other compatible chemical-resistant gloves) and a flame-resistant lab coatNitrile gloves offer good resistance to a range of chemicals.[9] It is imperative to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination. A flame-resistant lab coat, fully fastened, provides a necessary barrier to protect the skin and personal clothing.[9]
Respiratory NIOSH-approved N95 or higher-rated respiratorA respirator is essential when handling the solid compound outside of a fume hood or when there is a potential for dust generation.[2] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.
III. Procedural Guidance: A Step-by-Step Approach to Safety

A systematic workflow is key to minimizing exposure and ensuring a safe handling process from start to finish.

  • Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents before introducing the 7-Bromo-1,5-naphthyridine-3-carboxylic acid.

  • Donning PPE: Put on PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure a proper seal with the respirator and that gloves overlap the cuffs of the lab coat.

  • Chemical Handling: Conduct all weighing and manipulation of the solid compound within the chemical fume hood to contain any dust.[2] Use tools such as spatulas and weigh boats to minimize direct handling. Avoid actions that could generate dust, such as crushing or vigorous shaking.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Once the experimental work is complete, decontaminate any surfaces that may have come into contact with the chemical.

  • Glove Removal: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Goggle and Respirator Removal: Remove the face shield and safety goggles, followed by the respirator.

  • Lab Coat Removal: Remove the lab coat, turning it inside out to contain any potential contamination on the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][7]

IV. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills within a fume hood, use an appropriate absorbent material to contain the substance, then carefully collect it into a sealed container for hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's environmental health and safety department.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

V. Storage and Disposal

Storage: Store 7-Bromo-1,5-naphthyridine-3-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

Disposal: All waste containing 7-Bromo-1,5-naphthyridine-3-carboxylic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][5] Do not dispose of this chemical down the drain.

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 7-Bromo-1,5-naphthyridine-3-carboxylic acid, from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don PPE (Lab Coat, Respirator, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decontaminate 5. Decontaminate Surfaces dissolve->decontaminate doff_ppe 6. Doff PPE (Gloves, Goggles, Respirator, Lab Coat) decontaminate->doff_ppe wash_hands 7. Wash Hands doff_ppe->wash_hands dispose 8. Dispose of Hazardous Waste wash_hands->dispose

Caption: Workflow for Safe Handling of 7-Bromo-1,5-naphthyridine-3-carboxylic Acid.

References

  • MilliporeSigma. (2024, September 6). Safety Data Sheet for 7-Hydroxycoumarin-3-carboxylic acid.
  • Synquest Labs. (n.d.). Safety Data Sheet for 7-Bromoquinoline-3-carboxylic acid.
  • TCI America. (2024, November 14). Safety Data Sheet for 5-Bromothiophene-2-carboxaldehyde.
  • Enamine. (n.d.). Safety Data Sheet for methyl 7-bromoisoquinoline-3-carboxylate.
  • Apollo Scientific. (2014, January 12). Safety Data Sheet for 2-BROMO-1,8-NAPHTHYRIDINE.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 5-Bromo-3-methylpyridine-2-carboxylic acid.
  • CymitQuimica. (2026, February 15). Safety Data Sheet for fluoro-4-oxo-1.4-dihydro-1.8-naphthyridine-3-carboxylic acid methanesulfonic acid salt.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet for 6-Bromo-3-pyridinecarboxaldehyde.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 3-Bromo-1,8-naphthalic anhydride.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Pentene, 5-bromo-.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 5-Bromo-2-pyridinecarboxaldehyde.
  • ITW Reagents. (2025, July 7). Safety data sheet for Bromothymol Blue solution 0,04%.
  • Avanti Research. (2018, January 25). Safety Data Sheet.

Sources

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